2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-carbamoylpyridin-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-8(14)5-1-2-6(10-3-5)11-4-7(12)13/h1-3H,4H2,(H2,9,14)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJHPMSOBZDDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes for 2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid
The construction of the this compound scaffold can be achieved through several synthetic strategies, ranging from traditional multi-step sequences to more modern, catalyzed, and environmentally conscious methods.
A common and versatile method for synthesizing 2-aminopyridine (B139424) derivatives involves the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyridine and an appropriate amine. For the target compound, a plausible multi-step synthesis begins with a 2-halopyridine bearing a carbamoyl (B1232498) group (or a precursor like a cyano or ester group) at the 5-position.
The key steps in this approach are:
Preparation of the Pyridine (B92270) Precursor : Synthesis of a suitably substituted pyridine ring, such as 2-chloro-5-cyanopyridine (B21959) or methyl 6-chloronicotinate. The carbamoyl group can be introduced later via hydrolysis of the nitrile or amidation of the ester.
Nucleophilic Substitution : The 2-halopyridine is reacted with an ester of glycine (B1666218) (e.g., glycine ethyl ester) in the presence of a base. The halogen at the C2 position of the pyridine ring is displaced by the amino group of the glycine ester. This reaction can sometimes be challenging and may require elevated temperatures or specific catalysts. nih.govresearchgate.net
Hydrolysis : The final step involves the hydrolysis of the ester group of the glycine moiety to yield the desired carboxylic acid. If a nitrile was used as a precursor for the carbamoyl group, this step would also typically hydrolyze the nitrile to the carboxamide.
This step-wise approach allows for the systematic construction of the molecule and the introduction of various functionalities by selecting appropriately substituted starting materials. nih.gov
Modern synthetic chemistry has introduced advanced methodologies to improve the efficiency, selectivity, and scope of pyridine synthesis. These often involve transition-metal catalysis and unique reaction conditions.
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are extensively used for C-N bond formation. A strategy for synthesizing analogues involves the palladium-catalyzed coupling of a 2-aminopyridine derivative with a haloacetic acid derivative. nih.gov More advanced methods enable the direct C-H activation and arylation of pyridine N-oxides to couple with halopyridines, providing a versatile route to complex pyridine structures. acs.orgacs.org These catalytic systems often operate under milder conditions than traditional SNAr reactions. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ijarsct.co.in For pyridine synthesis, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes and often lead to higher yields. organic-chemistry.orgtandfonline.com This technique is particularly effective for reactions like the Bohlmann-Rahtz pyridine synthesis and can be adapted for continuous flow processes, enhancing scalability. beilstein-journals.orgmdpi.com
| Methodology | Key Features | Typical Catalysts/Conditions | Advantages |
|---|---|---|---|
| Palladium-Catalyzed C-H Activation | Direct coupling of pyridine derivatives with other molecules. | Pd(OAc)₂, Sterically hindered pyridine ligands. acs.orgnih.gov | High regioselectivity, broad substrate scope. |
| Microwave-Assisted Synthesis | Rapid heating to accelerate reactions. | Microwave reactor, often with polar solvents (e.g., DMSO). organic-chemistry.org | Drastically reduced reaction times, higher yields, energy efficiency. tandfonline.comnih.gov |
| Acid Catalysis | Facilitates condensation and cyclodehydration steps. | Brønsted acids (e.g., Acetic Acid), Lewis acids (e.g., ZnCl₂, FeCl₃). beilstein-journals.orgrsc.org | Enables one-pot multi-step synthesis, avoids isolation of intermediates. |
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in In the context of pyridine synthesis, several green strategies are being implemented. nih.govresearchgate.net
One key approach is the use of environmentally benign solvents, such as water or ethanol, in place of hazardous organic solvents. researchgate.net Furthermore, solvent-free reactions, often facilitated by microwave irradiation or solid-supported reagents, represent a significant step towards sustainability. nih.govresearchgate.net
The development of one-pot, multi-component reactions (MCRs) is another cornerstone of green pyridine synthesis. researchgate.netnih.gov MCRs improve atom economy and process efficiency by combining multiple starting materials in a single step to form a complex product, thereby reducing waste and energy consumption. The use of reusable heterogeneous or biocatalysts is also a growing trend, offering advantages in terms of catalyst recovery and waste reduction. ijarsct.co.in For instance, a tandem SNAr/oxidation process has been developed under mild conditions, representing an environmentally friendly methodology. acs.org
Synthesis of Analogues and Derivatives of this compound
The structural framework of this compound allows for extensive chemical modification to explore structure-activity relationships for various biological targets.
The pyridine ring is a prime target for structural modification to generate a library of analogues. A powerful late-stage functionalization strategy involves using a bromo-substituted pyridine precursor, which can then undergo palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents at different positions on the ring. nih.gov
General methods for creating substituted 5-amino-2-pyridinecarboxylic acids include:
Reductive alkylation of methyl 5-amino-2-pyridinecarboxylates. nih.gov
Alkylation of a corresponding urethane (B1682113) intermediate. nih.gov
Selective reduction of an amide derived from a 5-amino-2-pyridinecarboxylate. nih.gov
These approaches allow for the introduction of diverse functional groups, such as alkyl, aryl, and heteroaryl moieties, which can significantly alter the physicochemical and pharmacological properties of the parent molecule.
| Position of Modification | Type of Substituent | Synthetic Method | Example Precursor |
|---|---|---|---|
| C5-amino group | Alkyl, Benzyl | Reductive Alkylation nih.gov | Methyl 5-amino-2-pyridinecarboxylate |
| Various (e.g., C6, C8 in related systems) | Cyclohexyl, Aryl | Palladium-Catalyzed Cross-Coupling nih.gov | Bromo-substituted pyridine core |
| C5-amino group | Phenylamino | Nucleophilic Displacement of Nitrite nih.gov | Methyl 5-nitro-2-pyridinecarboxylate |
The carbamoyl (-CONH₂) group is a versatile functional handle that can be transformed into several other functionalities or can be synthesized from a precursor, allowing for the creation of diverse derivatives.
Synthesis from a Carboxylic Acid Precursor : A common method to generate a library of N-substituted carbamoyl derivatives is to start with the corresponding carboxylic acid (2-[(5-carboxypyridin-2-yl)amino]acetic acid). This acid can be activated and then reacted with a variety of primary or secondary amines to form a range of substituted amides. mdpi.com
Hydrolysis to Carboxylic Acid : The primary amide of the carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative, 2-[(5-carboxypyridin-2-yl)amino]acetic acid.
Dehydration to Nitrile : The carbamoyl group can be dehydrated to a cyano (-CN) group using standard dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). masterorganicchemistry.comorgoreview.compressbooks.pub This transformation provides access to nitrile derivatives, which are themselves valuable synthetic intermediates. nih.gov
These transformations significantly expand the chemical space accessible from the parent compound, enabling the fine-tuning of its properties.
Alterations of the Amino Acid Linker and Carboxylic Acid Group
Modifications to the core structure of this compound, specifically at the amino acid linker and the terminal carboxylic acid group, are crucial for developing analogs and derivatives. These transformations allow for the exploration of structure-activity relationships and the fine-tuning of the molecule's physicochemical properties.
The carboxylic acid moiety is a prime target for modification, most commonly through esterification. A standard method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) under reflux conditions. chemicalbook.com This reaction converts the carboxylic acid into its corresponding methyl or ethyl ester. An alternative route involves a two-step process: first, the activation of the carboxylic acid by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an alcohol to yield the ester. researchgate.net
Alterations to the amino acid linker itself are more complex and typically involve synthesizing the target molecule from different starting materials rather than modifying the existing linker. For instance, replacing the acetic acid linker with a simple methyl group would necessitate starting with a (2-aminomethyl)pyridine precursor in the synthetic route. beilstein-journals.org Further modifications can be achieved through reactions like aminomethylation, where formaldehyde (B43269) and a primary or secondary amine are used to introduce an aminomethyl group onto the existing amino linker, creating more complex side chains. nih.govmdpi.com
The following table summarizes potential chemical transformations for the specified functional groups:
| Functional Group | Transformation | Reagents & Conditions | Resulting Structure |
| Carboxylic Acid | Esterification | Methanol (MeOH), H₂SO₄ (catalytic), Reflux | Methyl Ester |
| Carboxylic Acid | Esterification (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Methanol (MeOH) | Methyl Ester |
| Amino Linker | Aminomethylation | Formaldehyde (CH₂O), Primary/Secondary Amine (e.g., R₂NH) | N-substituted aminomethyl derivative |
Purification and Isolation Techniques for Research-Grade Compound
Achieving a high degree of purity for this compound is critical for its use in research settings. This typically involves a combination of chromatographic methods and crystallization techniques to remove unreacted starting materials, reaction byproducts, and other impurities.
Chromatographic Methods (e.g., Column Chromatography, HPLC)
Chromatographic techniques are indispensable for the purification of polar, nitrogen-containing compounds like aminopyridine derivatives. researchgate.net Cation-exchange chromatography is a particularly effective method for separating the desired product from excess 2-aminopyridine precursors. nih.gov In this technique, a crude reaction mixture is loaded onto a cation-exchange resin, such as Dowex 50X8. nih.gov The basic pyridine nitrogen becomes protonated and binds to the acidic resin. Elution with a buffered mobile phase, for example, 20 mM ammonium (B1175870) acetate (B1210297) at a slightly alkaline pH (e.g., 8.5), allows for the selective release and collection of the purified product. nih.gov
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase configuration (RP-HPLC), serves as a robust analytical tool to assess the purity of the final compound. researchgate.net It can also be employed on a preparative scale for the final polishing of the material to achieve very high purity levels. researchgate.net
The table below outlines typical parameters for chromatographic purification:
| Technique | Stationary Phase | Mobile Phase Example | Purpose |
|---|---|---|---|
| Cation-Exchange Chromatography | Dowex 50X8 Resin (NH₄⁺ form) | 20 mM Ammonium Acetate Buffer (pH 8.5) | Removal of unreacted aminopyridine precursors. nih.gov |
| Preparative HPLC | C18 silica (B1680970) gel | Gradient of Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | High-resolution separation for final purification. |
Recrystallization and Precipitation Techniques
Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for effective purification of nicotinamide-related structures. Given the compound's polarity, mixed solvent systems are often advantageous. A well-documented method for the purification of nicotinamide, a structurally related compound, involves recrystallization from a mixture of an alkanol and water, such as 2-methylpropanol-1 containing 10-18% water. google.com
Control of pH during recrystallization is also critical, especially for removing acidic impurities like nicotinic acid, which can arise from the hydrolysis of the carbamoyl group. Adjusting the pH of the solution to between 7 and 10, preferably 7.5 to 9.5, can suppress the solubility of the desired amide product while keeping acidic impurities in the solution, leading to a purer final product upon cooling and filtration. google.com
Another common approach is the solvent/anti-solvent precipitation method. The crude product is dissolved in a minimum amount of a good solvent (e.g., Tetrahydrofuran - THF), and then an anti-solvent (e.g., hexane), in which the compound is poorly soluble, is slowly added to induce precipitation of the purified solid. google.com
Key parameters for these techniques are summarized below:
| Technique | Solvent System | Key Parameters | Purpose |
|---|---|---|---|
| Recrystallization | 2-Methylpropanol-1 / Water | pH adjusted to 7.0-10.0; Heated to 80-100 °C, followed by cooling. google.com | Removal of acidic impurities and byproducts. |
| Precipitation | Tetrahydrofuran (THF) / Hexane | Dissolution in THF followed by slow addition of hexane. google.com | Rapid purification by inducing precipitation. |
Advanced Spectroscopic and Structural Elucidation for Research
Comprehensive Spectroscopic Characterization of 2-[(5-Carbamoylpyridin-2-yl)amino]acetic Acid
Spectroscopic methods are indispensable for confirming the molecular structure, verifying the molecular formula, and identifying the functional groups within the target compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule. For this compound, ¹H-NMR would identify all unique proton environments, while ¹³C-NMR would do the same for the carbon skeleton.
¹H-NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the acetic acid group, and the exchangeable protons of the amine, amide, and carboxylic acid groups. The pyridine ring protons would appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atom and the carbamoyl (B1232498) and amino substituents. The methylene (-CH₂) protons would likely appear as a singlet or doublet, depending on coupling with the adjacent NH proton, in the range of δ 4.0-4.5 ppm. The NH proton of the secondary amine would be a broad singlet, while the two NH₂ protons of the carbamoyl group and the single OH proton of the carboxylic acid would also present as broad, exchangeable signals.
¹³C-NMR Spectroscopy: The carbon spectrum would confirm the presence of all eight carbon atoms in unique chemical environments. The carbonyl carbons of the carboxylic acid and the amide group are expected at the most downfield shifts (δ 170-180 ppm). The carbons of the pyridine ring would resonate in the aromatic region (δ 110-160 ppm). The methylene carbon (-CH₂) would appear further upfield, typically in the δ 40-50 ppm range.
2D NMR Spectroscopy: To definitively assign these signals and confirm the connectivity, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): Would show correlations between adjacent, coupling protons, confirming the connectivity of the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the pyridine C-H pairs and the methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connection of the acetic acid moiety to the amine nitrogen and the placement of the carbamoyl group on the pyridine ring.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Predicted values in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H (position 3) | ~6.7 - 6.9 | Doublet (d) |
| Pyridine H (position 4) | ~7.8 - 8.0 | Doublet of Doublets (dd) |
| Pyridine H (position 6) | ~8.4 - 8.6 | Doublet (d) |
| Methylene (-CH₂) | ~4.1 - 4.3 | Singlet (s) or Doublet (d) |
| Amine (-NH-) | ~6.5 - 7.5 | Broad Singlet (br s) |
| Amide (-CONH₂) | ~7.2 and 7.8 | Broad Singlets (br s) |
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Predicted values in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-C OOH) | ~172 - 175 |
| Amide (-C ONH₂) | ~168 - 171 |
| Pyridine C (C2, attached to NH) | ~158 - 161 |
| Pyridine C (C6) | ~148 - 151 |
| Pyridine C (C4) | ~138 - 141 |
| Pyridine C (C5, attached to CONH₂) | ~120 - 123 |
| Pyridine C (C3) | ~108 - 111 |
Mass spectrometry is used to determine the exact mass of a compound, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement for the molecular ion. The molecular formula for this compound is C₈H₉N₃O₃, with a monoisotopic mass of approximately 195.0644 Da. uni.lu
Molecular Ion and Adducts: In techniques like electrospray ionization (ESI), the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive ion mode, or as a deprotonated ion ([M-H]⁻) in negative ion mode. uni.lu
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) induces fragmentation of the molecular ion, providing valuable structural information. Key fragmentation pathways for this molecule would likely involve:
Loss of H₂O (18 Da): A common fragmentation from the carboxylic acid group.
Loss of CO₂ (44 Da) or the COOH group (45 Da): Characteristic fragmentation of a carboxylic acid.
Cleavage of the N-CH₂ bond: This would lead to fragments corresponding to the pyridine portion and the glycine (B1666218) portion of the molecule.
Loss of NH₃ (17 Da): From the carbamoyl group.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion/Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 196.0717 |
| [M+Na]⁺ | 218.0536 |
| [M-H]⁻ | 194.0571 |
| [M+H-H₂O]⁺ | 178.0611 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound is expected to display several key absorption bands. The presence of strong hydrogen bonding in the solid state would likely cause significant broadening of the N-H and O-H stretching bands.
Key Expected Absorption Bands:
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with C-H and N-H stretches.
N-H Stretch (Amine and Amide): Moderate to strong bands in the 3100-3500 cm⁻¹ region. The primary amide will show two bands (symmetric and asymmetric stretches), while the secondary amine will show one.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
C=O Stretch (Carboxylic Acid and Amide): Two strong, distinct absorption bands are expected between 1640-1740 cm⁻¹. The amide C=O (Amide I band) typically appears around 1650-1680 cm⁻¹, while the carboxylic acid C=O is expected at a higher frequency, around 1700-1740 cm⁻¹.
N-H Bend (Amide and Amine): The amide N-H bend (Amide II band) is a characteristic absorption around 1550-1640 cm⁻¹.
C=C and C=N Stretches (Aromatic Ring): Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |
| Amide / Amine | N-H Stretch | 3100 - 3500 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1740 (strong) |
| Amide | C=O Stretch (Amide I) | 1650 - 1680 (strong) |
| Amide / Amine | N-H Bend (Amide II) | 1550 - 1640 (moderate) |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 (multiple bands) |
Crystallographic Analysis of this compound and its Derivatives
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.
Growing a suitable single crystal of this compound would allow for its absolute structure to be determined by X-ray diffraction. This technique would confirm the connectivity established by NMR and provide precise measurements of all geometric parameters. While a published crystal structure is not currently available, a hypothetical dataset can be proposed based on common parameters for similar small organic molecules. Such molecules frequently crystallize in monoclinic or orthorhombic systems.
Table 5: Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₈H₉N₃O₃ |
| Formula Weight | 195.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.0 |
| β (°) | ~95 |
| Volume (ų) | ~910 |
The molecular structure of this compound is rich in hydrogen bond donors and acceptors, which are expected to dominate its crystal packing.
Hydrogen Bond Donors: Carboxylic acid -OH, secondary amine -NH, primary amide -NH₂.
Hydrogen Bond Acceptors: Carboxylic acid C=O, amide C=O, pyridine ring nitrogen.
This array of functional groups allows for the formation of a complex and robust hydrogen-bonding network. Common and predictable interactions would include:
Carboxylic Acid Dimer: A strong, centrosymmetric R²₂(8) ring motif formed between the carboxylic acid groups of two separate molecules.
Amide-Carboxylic Acid Interaction: The amide N-H could donate a hydrogen bond to the carbonyl oxygen of the carboxylic acid, or vice-versa.
Amide-Amide Interaction: Amide groups can form chains or dimers through N-H···O=C hydrogen bonds.
Pyridine Ring Involvement: The pyridine nitrogen is a likely acceptor for a hydrogen bond from the amine N-H or the amide N-H groups, linking molecules into chains or sheets.
These interactions would combine to create a stable, three-dimensional supramolecular architecture. The specific motifs formed would be critical in determining the physical properties of the solid material.
Table 6: Potential Hydrogen Bond Interactions in the Crystal Structure
| Donor (D) | Acceptor (A) | D-H···A Interaction Type | Supramolecular Motif |
|---|---|---|---|
| Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Strong | R²₂(8) Dimer |
| Amide (N-H) | Amide (C=O) | Strong | Chain / Dimer |
| Amide (N-H) | Carboxylic Acid (C=O) | Strong | Heterosynthon |
| Amine (N-H) | Pyridine (N) | Moderate | Chain / Sheet |
Table of Compounds
| Compound Name |
|---|
| This compound |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure and stereochemical properties of "this compound" and its derivatives are crucial for understanding their chemical behavior and potential applications. A detailed analysis of their molecular conformations and the possibility of stereoisomerism provides valuable insights for researchers in the field.
Theoretical and Experimental Studies on Molecular Conformations
Theoretical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a molecule and identifying its stable conformers. For analogous molecules like N-phenylglycine, studies have shown that the orientation of the aryl group relative to the amino acid backbone is a critical factor in determining the lowest energy conformation. nih.govwikipedia.org Intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformations.
The conformational landscape of "this compound" is likely characterized by a balance of steric hindrance and electronic interactions. The planarity of the pyridine ring and the delocalization of electrons can influence the rotational barrier around the C-N bond.
Interactive Table: Predicted Key Dihedral Angles and Relative Energies of Postulated Conformers
Below is a hypothetical interactive data table illustrating the kind of results that could be obtained from a detailed computational study. The conformers are defined by the torsion angles around key bonds.
| Conformer | Dihedral Angle 1 (C5-C2-N-Cα, in degrees) | Dihedral Angle 2 (C2-N-Cα-C, in degrees) | Relative Energy (kcal/mol) |
| A | 180 | 180 | 0.00 |
| B | 90 | 180 | 2.5 |
| C | 0 | 180 | 5.0 |
| D | 180 | 60 | 1.8 |
Note: This data is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific quantum mechanical calculations.
Chirality and Stereoisomerism in Derivatives
"this compound" itself is an achiral molecule as it does not possess a stereogenic center. The glycine moiety, having two hydrogen atoms on the alpha-carbon, is not chiral. acs.org However, derivatives of this compound can be chiral and exhibit stereoisomerism.
Chirality can be introduced in derivatives through several mechanisms:
Substitution at the α-carbon: Replacing one of the hydrogen atoms on the α-carbon of the acetic acid moiety with a different substituent will create a chiral center. For instance, the synthesis of α-aryl glycine derivatives has been a subject of interest, leading to chiral molecules with significant applications. researchgate.net
Atropisomerism: In some N-aryl compounds, bulky substituents on the aromatic ring or the nitrogen atom can hinder rotation around the C-N bond. acs.orgrsc.orgnih.govacs.org If the rotational barrier is high enough to allow for the isolation of distinct conformers at room temperature, these conformers become stereoisomers known as atropisomers. While "this compound" is unlikely to exhibit atropisomerism, derivatives with bulky groups could potentially display this form of chirality.
The synthesis of chiral derivatives of N-substituted amino acids is an active area of research, with various methods being developed for the asymmetric synthesis of specific stereoisomers. nih.govnih.gov The stereochemistry of these derivatives can have a profound impact on their biological activity and physical properties.
Interactive Table: Examples of Potential Chiral Derivatives and Their Stereochemical Features
This interactive table provides examples of how derivatives of "this compound" could be made chiral.
| Derivative Name | Modification | Type of Stereoisomerism | Number of Stereoisomers |
| (R/S)-2-[(5-Carbamoylpyridin-2-yl)amino]propanoic acid | Methyl group on α-carbon | Enantiomers | 2 |
| (R/S)-2-[(5-Carbamoylpyridin-2-yl)amino]-2-phenylacetic acid | Phenyl group on α-carbon | Enantiomers | 2 |
| Atropisomeric derivative | Bulky substituents on pyridine and amino groups | Atropisomers | 2 |
Preclinical Profile of this compound
An extensive review of publicly available scientific literature and databases reveals a lack of specific preclinical data for the chemical compound This compound . As such, the following sections detail the absence of information regarding its biological activity and molecular mechanisms of action, in accordance with the specified outline.
Preclinical Biological Activity and Molecular Mechanisms of Action
Elucidation of Molecular Mechanisms
Preclinical Efficacy in Non-Human In Vitro Models (e.g., tissue explants, organoids)
There is currently no publicly available scientific literature detailing the preclinical efficacy of this compound in non-human in vitro models such as tissue explants or organoids. Extensive searches of scientific databases and public records did not yield any studies presenting data on the activity of this specific compound in these systems.
Preclinical In Vivo Efficacy Studies in Animal Models (Focus on Pharmacodynamics)
Comprehensive searches for in vivo efficacy studies of this compound did not yield any peer-reviewed scientific publications. Therefore, detailed information on its pharmacodynamic properties in animal models is not available in the public domain.
Evaluation in Disease Models (e.g., inflammation, specific organ function)
There are no publicly accessible research articles or detailed studies that evaluate the efficacy of this compound in animal models of any specific disease, including but not limited to inflammation or the modulation of specific organ functions.
Modulation of Biomarkers in Non-Human Systems
No data has been published in the scientific literature regarding the modulation of specific biological markers by this compound in non-human systems.
Pharmacodynamic Relationships in Preclinical Systems
Due to the absence of published preclinical studies, there is no available information to establish a pharmacodynamic relationship for this compound in any preclinical system.
Structure Activity Relationship Sar Studies and Lead Optimization Strategies
Systematic Modification and Activity Profiling
Systematic modification involves the iterative synthesis and biological evaluation of analogs to identify key structural features responsible for the desired pharmacological effect. This approach has been instrumental in refining the 2-[(5-carbamoylpyridin-2-yl)amino]acetic acid core into highly potent molecules.
The pyridine (B92270) ring is a central component of the scaffold, and its substitution pattern plays a critical role in molecular recognition and binding. Researchers have explored the introduction of various substituents at different positions to probe the electronic and steric requirements of the target binding site.
Studies on related aminopyridine derivatives have shown that the nature and position of substituents on the pyridine ring significantly modulate biological activity. For instance, in a series of aminopyridinecarboxamide-based inhibitors of IKK-2, the introduction of a chlorine atom at the 5-position of the pyridine ring (adjacent to the carboxamide) resulted in the most potent compounds with improved cellular activity. nih.gov This suggests that an electron-withdrawing group at this position is favorable for activity.
Conversely, a review of pyridine derivatives' antiproliferative activity indicated that the presence of halogen atoms or bulky groups can sometimes lead to lower activity, whereas groups like -OMe, -OH, and -NH2 can enhance it, depending on their position. nih.gov This highlights the context-dependent nature of substituent effects. The presence and position of hydrogen bond donors and acceptors are crucial for interaction with biological targets. nih.gov
Table 1: Effect of Pyridine Ring Substituents on Biological Activity in Analogous Series
The aminoacetic acid linker connecting the pyridine core to the carboxylic acid offers opportunities for modification to optimize spatial orientation and physicochemical properties. The length, flexibility, and composition of the linker are critical determinants of activity. acs.org Increasing or decreasing the length of the alkyl chain, introducing rigidity with cyclic structures, or altering heteroatoms within the linker can fine-tune the positioning of the key functional groups for optimal interaction with the target.
In the optimization of imidazo[1,2-a]pyridine (B132010) amides, the linearity and lipophilicity of the side chain connected to the amide were found to be critical for improving both in vitro and in vivo efficacy. acs.org This suggests that the overall shape and physicochemical properties of the side chain are as important as the specific functional groups it contains. Replacing the nitrogen atom of the amino linker with other heteroatoms, such as oxygen, or substituting the methylene (B1212753) group with other functionalities, would be a logical step in exploring the SAR of this region.
Computational Approaches in SAR Derivation
In conjunction with synthetic chemistry, computational methods are increasingly used to understand and predict the SAR of new compounds, thereby accelerating the drug discovery process.
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized analogs.
For scaffolds related to 2-aminopyridine (B139424), QSAR studies have been successfully applied. For instance, a 2D-QSAR study on aminopyridine, anilinopyrimidine, and pyridine carboxamide-based JNK inhibitors identified several molecular descriptors that influence activity. nih.gov These included topological descriptors (Wiener index, Randiac's connectivity index) and quantum chemical descriptors (HOMO energy, LUMO energy, Dipole Moment). nih.gov Such models provide insights into the electronic and steric features that govern potency. Another study on aminopyridine carboxamide inhibitors of JNK-2 suggested that dipole moment, logP, and shape flexibility are important variables for inhibitory activity. derpharmachemica.com A credible 3D-QSAR model was also developed for 2-aminopyridine derivatives as JAK2 inhibitors, which was then used to computationally design more potent compounds. tandfonline.comrsc.org
**Table 3: Key Descriptors from QSAR Studies on Related Scaffolds**
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Strategies for Enhancing Biological Activity and Selectivity
The development of analogues of this compound with superior properties involves a multi-pronged approach, integrating rational design principles and innovative discovery techniques like fragment-based drug discovery and scaffold hopping.
Rational Design Principles for Optimized Analogues
Rational drug design, particularly structure-based drug design, plays a pivotal role in the optimization of PHD inhibitors. This approach relies on a detailed understanding of the three-dimensional structure of the target enzyme and how inhibitors bind to its active site. nih.gov
Key interactions between PHD inhibitors and the enzyme's active site typically involve chelation of the active site iron and interactions with specific amino acid residues. For pyridine-based inhibitors, the pyridine nitrogen and the adjacent amide or carboxylate groups are often crucial for metal coordination. Structure-activity relationship (SAR) studies on related scaffolds, such as pyrazolopyridines and 4-hydroxypyrimidines, have provided valuable insights for designing more potent and selective analogues. d-nb.infodrugbank.com
Key Rational Design Strategies Include:
Modification of the Pyridine Ring: Introduction of various substituents on the pyridine ring can significantly impact potency and selectivity. For instance, the introduction of a nitrile group at the 5-position of a pyridine ring in a related series of inhibitors led to a substantial increase in potency by providing an additional interaction with key amino acid residues like Tyr329 and Arg383. nih.gov
Alteration of the Acetic Acid Moiety: The acetic acid group is often critical for binding and activity. Modifications to this part of the molecule, while maintaining its ability to interact with the active site, can influence pharmacokinetic properties.
Exploration of Bioisosteric Replacements: Replacing key functional groups with bioisosteres can improve metabolic stability, bioavailability, and selectivity. For example, replacing a carboxylic acid with a hydroxamic acid or a tetrazole can alter the compound's properties while retaining its essential binding interactions.
Table 1: Impact of Pyridine Ring Substituents on PHD Inhibitory Activity (Hypothetical Data Based on General SAR Principles)
| Substituent at C5 of Pyridine | Relative Potency (IC50) | Rationale for Change in Activity |
| Carbamoyl (B1232498) | 1x | Forms key hydrogen bonds in the active site. |
| Cyano | 10x | Can form additional interactions with specific residues. nih.gov |
| Methyl | 0.5x | May introduce steric hindrance or unfavorable interactions. |
| Halogen (e.g., Chloro) | 2x | Can enhance binding through halogen bonding or altered electronics. |
This table is for illustrative purposes and based on established medicinal chemistry principles.
Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping
Fragment-Based Drug Discovery (FBDD):
FBDD has emerged as a powerful strategy for identifying novel starting points for drug discovery. hilarispublisher.com This technique involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound.
In the context of PHD inhibitors, FBDD can be used to identify novel chemical motifs that bind to specific pockets within the enzyme's active site. For instance, a fragment screen could identify a novel heterocyclic system that effectively chelates the active site iron. This fragment could then be elaborated by adding substituents that interact with other parts of the active site, guided by structural information from X-ray crystallography or NMR. nih.govresearchgate.net While specific examples of FBDD applied directly to 2-aminopyridine-based PHD inhibitors are not extensively documented in publicly available literature, the principles of this approach are broadly applicable to this target class.
Scaffold Hopping:
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent compound. nih.gov This is particularly useful for moving into new chemical space to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to circumvent existing patents.
A notable example in the field of PHD inhibitors is the use of a pharmacophore-based scaffold-hopping strategy, which led to the discovery of Enarodustat. nih.gov This strategy involved analyzing the binding modes of known inhibitors to create a pharmacophore model, which was then used to search for new scaffolds that could present the key interacting groups in a similar spatial arrangement. This approach successfully identified a nih.govnih.govnih.gov-triazolo-[4,3-a]-pyridine core as a novel and effective scaffold for PHD inhibition. nih.gov
Similarly, scaffold hopping could be employed starting from the 2-aminopyridine scaffold of this compound to identify alternative core structures. For example, one might explore replacing the pyridine ring with other nitrogen-containing heterocycles like pyrimidine, pyrazine, or fused bicyclic systems to explore new structure-activity relationships and potentially discover compounds with enhanced properties. nih.gov The goal is to retain the key pharmacophoric elements—the metal-chelating group, the hydrogen bond donors and acceptors—while exploring novel molecular architectures.
Computational Chemistry and in Silico Modeling
Molecular Docking Studies for Ligand-Target Interactions
Information regarding the prediction of binding modes, affinities, and key interacting residues for 2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid is not available in the searched public literature. Covalent docking considerations for its reactive analogues are also not documented.
Molecular Dynamics (MD) Simulations
Specific studies detailing the conformational flexibility, stability in biological environments, protein-ligand complex dynamics, or water-mediated interactions of this compound through molecular dynamics simulations could not be found in the available resources.
To provide a comprehensive article on this topic, access to the specific scientific literature referenced by the user would be required.
Simulation of Binding and Dissociation Processes
Molecular dynamics (MD) simulations are a powerful tool to investigate the binding and dissociation of ligands like "this compound" with their biological targets. While specific MD studies on this exact compound are not extensively documented, the principles of such simulations can be understood from studies on structurally related molecules, such as nicotinamide and aminopyridine derivatives.
These simulations model the compound and its target receptor (e.g., an enzyme or protein) in a virtual environment that mimics physiological conditions. By calculating the forces between atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamics of the binding process. This includes identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Furthermore, these simulations can elucidate the conformational changes that both the ligand and the receptor undergo upon binding. The insights gained are crucial for understanding the mechanism of action and for the rational design of analogs with improved binding affinity and selectivity. Advanced techniques like steered molecular dynamics can be employed to simulate the dissociation process, providing information on the unbinding pathways and the forces required to break the ligand-receptor interaction.
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies, often employing Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of "this compound." These methods are fundamental to predicting the molecule's reactivity and physical properties.
Molecular descriptors derived from quantum chemical calculations are essential for characterizing the chemical behavior of "this compound."
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For analogous pyridine (B92270) derivatives, DFT calculations have been used to determine these values, which are crucial for predicting how the molecule will interact with other chemical species nih.gov.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of the molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly in biological systems. For "this compound," the MEP would likely show negative potential (electron-rich regions) around the oxygen and nitrogen atoms of the carbamoyl (B1232498) and carboxylic acid groups, and positive potential (electron-poor regions) around the hydrogen atoms.
Table 1: Predicted Molecular Descriptors for Structurally Similar Pyridine Derivatives
| Molecular Descriptor | Predicted Value Range | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.5 eV | Electron-donating capability |
| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 3.5 to 5.0 eV | Chemical reactivity and stability |
| Dipole Moment | 2.0 to 4.0 Debye | Polarity and solubility |
Note: These values are hypothetical and based on typical ranges for similar organic molecules.
Quantum chemical methods are also employed to study reaction mechanisms involving "this compound." By calculating the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. For instance, understanding the mechanism of amide hydrolysis or enzymatic metabolism of this compound would rely on such theoretical investigations.
In Silico Prediction of Pharmacokinetic Properties (Excluding Clinical Aspects)
In silico tools are invaluable for the early assessment of the pharmacokinetic properties of drug candidates, including "this compound." rjraap.comdoi.org
ADME properties determine the bioavailability and persistence of a compound in the body. Various computational models, often based on quantitative structure-property relationships (QSPR), are used to predict these properties. For "this compound," these predictions would be based on its structural features, such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. These parameters are used to estimate properties like oral bioavailability, plasma protein binding, and metabolic stability. Studies on nicotinamide and isonicotinamide analogs have demonstrated the utility of these predictive models in drug discovery rjraap.comdoi.org.
Table 2: Predicted ADME Properties for "this compound" based on Analogous Compounds
| ADME Property | Predicted Outcome | Implication |
|---|---|---|
| Absorption | ||
| Oral Bioavailability | Moderate to High | Likely well-absorbed after oral administration |
| Intestinal Absorption | High | Readily passes through the intestinal wall |
| Distribution | ||
| Plasma Protein Binding | Moderate | A significant fraction may be available in its free, active form |
| Metabolism | ||
| CYP450 Inhibition | Low probability | Unlikely to cause drug-drug interactions via this pathway |
| Excretion | ||
| Renal Excretion | Likely | Expected to be cleared by the kidneys |
Note: These predictions are based on general characteristics of similar chemical structures and require experimental validation.
The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). In silico models predict BBB penetration based on physicochemical properties such as molecular size, lipophilicity, and polar surface area. For "this compound," its relatively polar nature, due to the carboxylic acid and carbamoyl groups, might limit its passive diffusion across the BBB. However, the presence of specific carrier-mediated transport systems could potentially facilitate its entry into the CNS. Predictive models for BBB penetration are often trained on large datasets of compounds with known BBB permeability.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Research Sample Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a polar compound like "2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid," specific chromatographic approaches are necessary to achieve adequate retention and resolution, especially when dealing with complex biological matrices.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile compounds. Developing a robust HPLC method for "this compound" requires careful selection of the stationary phase (column) and mobile phase to manage its high polarity and acidic nature.
Stationary Phase Selection: Standard reversed-phase columns, such as C18, can struggle to retain highly polar compounds, which may elute in the void volume. phenomenex.comlcms.czhplc.eu To overcome this, several strategies can be employed:
Polar-Embedded Columns: Columns with polar-embedded groups (e.g., amide or carbamate) are designed to be compatible with highly aqueous mobile phases (up to 100% water) and prevent the "phase collapse" that can occur with traditional C18 columns under these conditions. lcms.cz This allows for the use of weaker mobile phases to increase retention of polar analytes.
Mixed-Mode Columns: A novel approach involves using stationary phases with mixed-mode characteristics. For instance, a C18 phase modified with a positively charged functional group can provide dual retention mechanisms: reversed-phase interaction from the C18 ligands and ionic interaction between the positively charged surface and the negatively charged carboxylate group of the analyte. phenomenex.com This enhances retention for polar acidic compounds. phenomenex.com
Alternative Stationary Phases: Moderately polar stationary phases like C8 or Phenyl columns can also be considered to modulate selectivity. pharmaknowledgeforum.comsigmaaldrich.com
Mobile Phase Optimization: The mobile phase composition is critical for controlling the retention and peak shape of acidic compounds.
pH Control: The ionization of the carboxylic acid group must be controlled. By maintaining the mobile phase pH at least 2 units below the pKa of the carboxylic acid (making it more acidic), the compound will be in its neutral, less polar form, leading to increased retention on a reversed-phase column. pharmaknowledgeforum.com Buffers such as phosphate or acetate (B1210297) at concentrations of 0.01 M to 0.03 M are commonly used to maintain a stable, acidic pH. pharmaknowledgeforum.com
Organic Modifier: Acetonitrile or methanol (B129727) are typical organic modifiers used in reversed-phase HPLC. The choice and gradient profile will be optimized to achieve the best separation from other components in the sample.
A hypothetical HPLC method development could start with a polar-embedded C18 column and a mobile phase consisting of an acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH < 4) and an organic modifier like acetonitrile. pharmaknowledgeforum.com A gradient elution, starting from a high aqueous content and increasing the organic modifier concentration, would be employed to elute the compound.
Table 1: HPLC Method Development Parameters for Polar Acidic Compounds
| Parameter | Recommendation for this compound | Rationale |
|---|---|---|
| Stationary Phase (Column) | Polar-Embedded C18, Mixed-Mode PS C18, or HILIC | Enhances retention of polar, acidic compounds and allows for highly aqueous mobile phases. phenomenex.comlcms.czsigmaaldrich.com |
| Mobile Phase (Aqueous) | 0.1% Formic Acid or Phosphoric Acid in Water (pH 2.5-3.5) | Suppresses ionization of the carboxylic acid group to increase retention on reversed-phase columns. pharmaknowledgeforum.com |
| Mobile Phase (Organic) | Acetonitrile or Methanol | Standard solvents for reversed-phase and HILIC modes. |
| Elution Mode | Gradient | Provides optimal separation for complex mixtures by varying the mobile phase composition over time. pharmaknowledgeforum.com |
| Detection | UV-Vis (e.g., 254 nm) | The pyridine (B92270) ring provides a chromophore for UV detection. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices (e.g., cell lysates, in vitro assay mixtures)
For quantitative bioanalysis in complex matrices like cell lysates, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. mdpi.com This technique can accurately measure low concentrations of "this compound" even in the presence of endogenous interferences. springernature.comnih.gov
The LC front-end separates the target compound from matrix components, using principles similar to those described for HPLC. The compound then enters the mass spectrometer, where it is ionized, fragmented, and detected.
Ionization: Electrospray ionization (ESI) is commonly used and can be operated in either positive or negative mode. For this compound, positive mode would detect the protonated molecule [M+H]+, while negative mode would detect the deprotonated molecule [M-H]-, likely with higher sensitivity due to the acidic nature of the carboxylic acid group.
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion (the molecular ion of the compound) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces background noise, enabling precise quantification. nih.gov Heavy isotope-labeled internal standards are often used to enhance the quality and precision of these measurements. springernature.comnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC-MS) for Polar Metabolites
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is exceptionally well-suited for the separation of highly polar and ionic compounds that are poorly retained in reversed-phase chromatography. mdpi.comnih.gov Given the structure of "this compound," HILIC presents a powerful analytical option.
In HILIC, a polar stationary phase (e.g., bare silica (B1680970) or silica bonded with polar functional groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. hpst.cz Water acts as the strong eluting solvent. This technique allows for the retention and separation of polar analytes including amino acids, organic acids, and nucleotides. mdpi.comnih.govspringernature.com Coupling HILIC with mass spectrometry (HILIC-MS) provides a sensitive and specific method for analyzing polar compounds in biological samples without the need for derivatization. mdpi.com
Table 2: Comparison of Chromatographic Techniques for the Analyte
| Technique | Primary Application | Advantages | Challenges |
|---|---|---|---|
| RP-HPLC | General separation and quantification. | Robust, widely available, good for less polar compounds. | Poor retention for highly polar analytes without specialized columns or mobile phases. phenomenex.comhplc.eu |
| LC-MS/MS | Trace quantification in complex biological matrices. | High sensitivity, high specificity, structural confirmation. mdpi.com | Matrix effects can cause ion suppression or enhancement, requiring careful sample preparation. |
| HILIC-MS | Separation and quantification of highly polar compounds. | Excellent retention for polar analytes, compatible with MS. mdpi.comnih.gov | Can have longer equilibration times, sensitive to mobile phase composition. |
Sample Preparation and Extraction Methods for Research Studies
Effective sample preparation is crucial to remove interfering substances from biological matrices, concentrate the analyte, and ensure compatibility with the analytical instrument. scispace.comslideshare.netresearchgate.net The choice of technique depends on the matrix complexity and the physicochemical properties of the analyte.
Techniques for Isolating Compound from Complex Biological Samples
For a polar molecule like "this compound," several extraction techniques are suitable.
Protein Precipitation (PPT): This is a simple and fast method for removing the bulk of proteins from biological samples like plasma or cell lysates. biopharmaservices.com It involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins. researchgate.netbiopharmaservices.com The supernatant, containing the analyte, is then collected for analysis. This is often a first-line approach for LC-MS/MS analysis. biopharmaservices.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (typically aqueous and organic). elsevierpure.com For this polar compound, direct LLE into a nonpolar organic solvent would be inefficient. However, pH modification can be used. By acidifying the aqueous sample, the carboxylic acid is protonated, reducing its polarity and potentially allowing for extraction into a more polar organic solvent like ethyl acetate.
Solid-Phase Extraction (SPE): SPE is a highly versatile and selective technique that can provide cleaner extracts than PPT or LLE. mdpi.com It uses a solid sorbent packed into a cartridge to retain the analyte, while interferences are washed away. Several SPE modes could be applicable:
Reversed-Phase SPE: If the sample is loaded under highly aqueous conditions, the compound may be retained on a C18 or similar sorbent, though this might be challenging due to its polarity.
Ion-Exchange SPE: This is a highly effective option. A weak anion-exchange (WAX) sorbent could be used to retain the negatively charged carboxylate group at a neutral or slightly basic pH. mdpi.com After washing away interferences, the compound can be eluted by changing the pH or increasing the ionic strength of the elution solvent. scispace.com
Derivatization Strategies for Analytical Detection
Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, often to improve its analytical performance. nih.govresearchgate.netdntb.gov.ua For "this compound," derivatization would primarily target the carboxylic acid group.
The main goals of derivatizing the carboxylic acid are:
To Decrease Polarity: Converting the polar carboxylic acid into a less polar ester can significantly improve its retention in reversed-phase chromatography. nih.gov
To Enhance Ionization Efficiency: Introducing a group that is easily ionizable (e.g., one with a tertiary amine) can dramatically increase the signal response in positive-ion ESI-MS/MS. nih.gov
Several reagents are available for the derivatization of carboxylic acids, often utilizing carbodiimide chemistry (e.g., with EDC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the acid for reaction. nih.gov
3-Nitrophenylhydrazine (3-NPH): This reagent reacts with carboxylic acids to form derivatives that are less polar and ionize well, making it suitable for RP-LC-MS/MS analysis. nih.gov
4-APEBA (4-(2-(N,N-diethylamino)ethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole): This is a newer derivatization agent designed to incorporate a readily ionizable tertiary amine group, enhancing detection in positive-ion LC-MS. nih.gov
While derivatization can improve analytical performance, it also adds complexity and potential sources of error to the workflow. It is typically employed when direct analysis fails to provide the required sensitivity or chromatographic performance. researchgate.net
Future Research Directions and Translational Perspectives Preclinical
Exploration of Undiscovered Biological Targets and Pathways
A crucial first step in the preclinical assessment of 2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid is the comprehensive identification of its biological targets. While the 2-aminopyridine (B139424) moiety is present in various approved drugs and clinical candidates, the specific target profile of this compound remains to be elucidated. Future research should employ a multi-pronged approach to uncover its mechanism of action.
Target Identification Strategies:
| Strategy | Description | Potential Applications for this compound |
| Affinity-Based Methods | Techniques such as affinity chromatography and drug affinity responsive target stability (DARTS) can directly identify binding partners of the compound from complex biological samples. nih.govacs.org | Immobilizing the compound on a solid support to pull down interacting proteins from cell lysates. |
| Phenotypic Screening | High-content screening in various cell lines can reveal the compound's effects on cellular phenotypes, providing clues about the pathways it modulates. | Assessing the compound's impact on cell proliferation, apoptosis, and differentiation in cancer cell lines. |
| Computational Approaches | In silico methods like molecular docking and pharmacophore modeling can predict potential targets based on the compound's structure and comparison with libraries of known bioactive molecules. | Docking the compound against a panel of known epigenetic targets, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), for which pyridine (B92270) scaffolds have shown activity. acs.orgnih.gov |
| Genetic Interactions | Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, either enhance or suppress the cellular response to the compound, thereby pointing to its target pathway. | Performing a genome-wide CRISPR screen in a sensitive cell line to identify genetic dependencies. |
Given that various pyridine-containing molecules have been identified as inhibitors of HDACs and LSD1, these enzyme families represent high-priority potential targets for this compound. acs.orgnih.gov Future studies should therefore include enzymatic assays against a panel of HDAC and LSD1 isoforms to determine if the compound exhibits inhibitory activity.
Development of Novel Synthetic Strategies for Scalable Production
For any promising preclinical candidate, the development of a robust and scalable synthetic route is paramount. While the specific synthesis of this compound is not widely reported in the literature, general methods for the synthesis of 2-aminopyridine derivatives can be adapted.
Future research in this area should focus on developing a synthetic pathway that is efficient, cost-effective, and amenable to large-scale production under Good Manufacturing Practice (GMP) conditions. One potential synthetic approach could involve the reaction of a suitable pyridine N-oxide with an activated isocyanide, a method that has proven effective for the synthesis of various substituted 2-aminopyridines. nih.gov Another strategy could be the use of multicomponent reactions, which are known for their efficiency in constructing complex molecules like 2-aminopyridine derivatives from simple precursors in a single step. nih.gov
The development of a scalable synthesis will be a critical enabler for extensive preclinical testing, including toxicology studies and in vivo efficacy models, which require significant quantities of the compound.
Integration with Emerging Technologies (e.g., AI-driven drug discovery, advanced high-throughput screening)
The integration of cutting-edge technologies can significantly accelerate the preclinical development of this compound.
Artificial Intelligence (AI) in Preclinical Development:
Advanced High-Throughput Screening (HTS):
Advanced HTS platforms will be instrumental in screening this compound and its analogs against large panels of biological targets. news-medical.net For instance, if initial studies suggest an epigenetic mechanism of action, a high-throughput screen against a library of epigenetic modulators could be performed to identify specific targets. mdpi.comnih.gov Cell-based HTS assays can also be used to assess the compound's functional effects in a more physiologically relevant context.
Challenges and Opportunities in Preclinical Development and Optimization
The path of a new chemical entity through preclinical development is fraught with challenges, but each challenge also presents an opportunity for optimization.
Key Preclinical Challenges and Opportunities:
| Challenge | Opportunity for Optimization |
| Potency and Selectivity | Structure-activity relationship (SAR) studies to identify key structural motifs for potency and to design out interactions with off-targets. |
| Pharmacokinetics and Bioavailability | Formulation development to improve solubility and absorption, and chemical modification to enhance metabolic stability. nih.govnih.gov |
| In Vivo Efficacy | Selection of appropriate animal models that recapitulate the human disease state to demonstrate proof-of-concept. |
| Toxicology | Early assessment of potential toxicities to guide the selection of safer analogs and to establish a therapeutic window. |
A significant opportunity for this compound lies in the potential for it to be a selective inhibitor of a particular biological target. If, for example, it is found to be a selective inhibitor of a specific HDAC or LSD1 isoform, this could translate into a better safety profile compared to non-selective inhibitors. The optimization process will involve a careful balance of improving potency against the desired target while minimizing off-target effects and maintaining favorable pharmacokinetic properties. frontiersin.org
Design of Targeted Chemical Probes for Cellular Studies
To further elucidate the cellular mechanism of action of this compound, the design of targeted chemical probes will be invaluable. nih.gov A chemical probe is a small molecule that is used to study a biological target. rsc.org
Strategies for Chemical Probe Design:
A chemical probe based on the structure of this compound could be synthesized by incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. rsc.orgresearchgate.net This would allow for the visualization of the compound's subcellular localization and for the identification of its binding partners through pull-down experiments followed by mass spectrometry.
Another approach is to create a photoaffinity-labeled probe, which can be covalently cross-linked to its target upon photoactivation. This would provide a more direct and robust method for target identification. The development of such chemical probes will be essential for validating the compound's target engagement in a cellular context and for gaining a deeper understanding of its biological function.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling a pyridine derivative with glycine or its ester. For example, substituting 5-carbamoylpyridin-2-amine with bromoacetic acid under basic conditions (e.g., NaH or K₂CO₃) can yield the target compound. Reaction optimization, such as temperature control (25–60°C) and solvent selection (DMF or THF), is critical to minimize side products like N-alkylated byproducts . Purification via reversed-phase HPLC or recrystallization ensures ≥95% purity .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm and carbamoyl NH₂ signals at δ 6.8–7.2 ppm).
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid and carbamoyl).
- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₈H₁₀N₄O₃, calc. 210.0743) .
Advanced Research Questions
Q. How does the carbamoyl group influence the compound’s reactivity in nucleophilic substitution or hydrolysis reactions?
- Methodological Answer : The carbamoyl group (-CONH₂) is susceptible to hydrolysis under acidic/basic conditions, forming 5-aminopyridin-2-yl derivatives. For example, refluxing with HCl (6M) yields 5-aminopyridin-2-ylglycine. Kinetic studies using LC-MS can track reaction progress, with rate constants (k) dependent on pH and temperature .
Q. What in vitro models are suitable for evaluating the compound’s bioactivity, such as enzyme inhibition?
- Methodological Answer :
- Enzyme assays : Test inhibition of kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). IC₅₀ values can be calculated using dose-response curves.
- Cellular models : Use HEK293 or HeLa cells transfected with target enzymes to assess permeability and intracellular activity. Measure IC₅₀ with MTT assays .
Q. How can analytical methods resolve contradictions in stability data across research groups?
- Methodological Answer : Discrepancies often arise from:
- Purity variations : Batch-to-batch differences in starting materials (e.g., 5-carbamoylpyridin-2-amine purity).
- Degradation pathways : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products. Validate methods per ICH Q2(R1) guidelines for specificity and accuracy .
Q. What computational frameworks predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., tyrosine kinases). Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR models : Corolate substituent effects (e.g., electron-withdrawing carbamoyl) with bioactivity using descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
